molecular formula C5H11ClN2 B2711478 2-Aminopentanenitrile hydrochloride CAS No. 111013-52-6

2-Aminopentanenitrile hydrochloride

Cat. No.: B2711478
CAS No.: 111013-52-6
M. Wt: 134.61
InChI Key: NOZCPMSGTGJHJB-UHFFFAOYSA-N
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Description

2-Aminopentanenitrile hydrochloride is a chemical compound with the molecular formula C5H11ClN2. It is a nitrile derivative where an amino group is attached to the second carbon of the pentanenitrile chain. This compound is often used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Aminopentanenitrile hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-bromopentanenitrile with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Aminopentanenitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the reactants used.

Scientific Research Applications

2-Aminopentanenitrile hydrochloride is utilized in a wide range of scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

    Biology: Used in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-aminopentanenitrile hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can affect enzyme activity, protein folding, and other biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminobutanenitrile hydrochloride
  • 2-Aminohexanenitrile hydrochloride
  • 2-Aminopropanenitrile hydrochloride

Uniqueness

2-Aminopentanenitrile hydrochloride is unique due to its specific chain length and the position of the amino group. This structural feature imparts distinct chemical and biological properties, making it suitable for specific applications that other similar compounds may not fulfill.

Properties

IUPAC Name

2-aminopentanenitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2.ClH/c1-2-3-5(7)4-6;/h5H,2-3,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZCPMSGTGJHJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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